molecular formula C9H16Br2N2O B15302935 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide

Cat. No.: B15302935
M. Wt: 328.04 g/mol
InChI Key: JPALXJZNDHOMPH-UHFFFAOYSA-N
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Description

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydropyridinone core substituted with an amino group and a methyl group. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide typically involves the following steps:

    Formation of the Dihydropyridinone Core: The dihydropyridinone core can be synthesized through a cyclization reaction involving suitable precursors such as 2-pyridone derivatives.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate amine is reacted with a ketone or aldehyde precursor in the presence of a reducing agent.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Fully saturated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A structurally related compound with similar functional groups.

    4-(1-Amino-2-methylpropan-2-yl)aniline: Another compound with a similar amino and methyl substitution pattern.

Uniqueness

6-(1-Amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrobromide is unique due to its dihydropyridinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16Br2N2O

Molecular Weight

328.04 g/mol

IUPAC Name

6-(1-amino-2-methylpropan-2-yl)-1H-pyridin-2-one;dihydrobromide

InChI

InChI=1S/C9H14N2O.2BrH/c1-9(2,6-10)7-4-3-5-8(12)11-7;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H

InChI Key

JPALXJZNDHOMPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CC=CC(=O)N1.Br.Br

Origin of Product

United States

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